11-(1H-indol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
The compound “11-(1H-indol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a unique chemical with the linear formula C23H23N3O . It has a molecular weight of 357.459 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been achieved through microwave-assisted synthesis . This process involves the use of silica-supported fluoroboric acid as a catalyst . The compounds synthesized in this manner have been found to exhibit antioxidant and anxiolytic properties .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, benzodiazepines, in general, are known to undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature. However, it is known that the compound has a linear formula of C23H23N3O and a molecular weight of 357.459 .
Mechanism of Action
The mechanism of action for this specific compound is not explicitly mentioned in the available literature. However, similar compounds have been evaluated for their binding abilities towards the benzodiazepine binding site on GABA A receptors .
Safety and Hazards
Future Directions
The compound and its derivatives could potentially be explored further for their antioxidant and anxiolytic properties . More research is needed to fully understand the potential applications and mechanisms of action of this compound.
Properties
IUPAC Name |
6-(1H-indol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-14-9-19-20(10-15(14)2)28-24(17-13-26-18-8-6-5-7-16(17)18)23-21(27-19)11-25(3,4)12-22(23)29/h5-10,13,24,26-28H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPWQUVQAUWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CNC5=CC=CC=C54)C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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